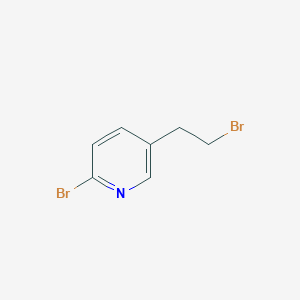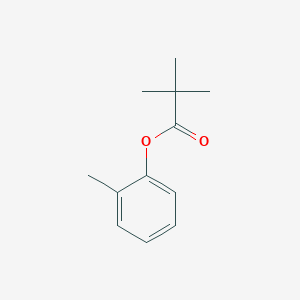
1-(Dimethylamino)-1-methoxyethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-1-methoxyethylene is an organic compound with the molecular formula C5H11NO It is a derivative of methanamine and is characterized by the presence of a methoxy group and a dimethylamino group attached to an ethene backbone
Méthodes De Préparation
1-(Dimethylamino)-1-methoxyethylene can be synthesized through several methods. One common synthetic route involves the reaction of methanamine with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the methanol acting as both a solvent and a reactant. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Dimethylamino)-1-methoxyethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Dimethylamino)-1-methoxyethylene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its structural similarity to certain biological amines.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-1-methoxyethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity. Pathways involved may include metabolic processes where the compound is converted into active or inactive forms.
Comparaison Avec Des Composés Similaires
1-(Dimethylamino)-1-methoxyethylene can be compared with similar compounds such as:
1,1-Dimethoxy-N,N-dimethylethylamine: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N,N-Dimethylacetamide dimethyl acetal: Another related compound with distinct chemical properties and uses
Propriétés
Numéro CAS |
867-89-0 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
1-methoxy-N,N-dimethylethenamine |
InChI |
InChI=1S/C5H11NO/c1-5(7-4)6(2)3/h1H2,2-4H3 |
Clé InChI |
JTZFZDSUVLTEHV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-2-carboxylate](/img/structure/B8676021.png)

![5-Phenoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8676034.png)










